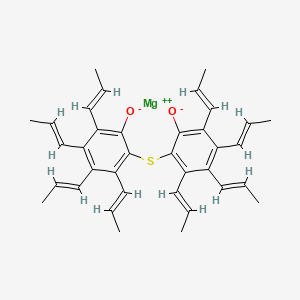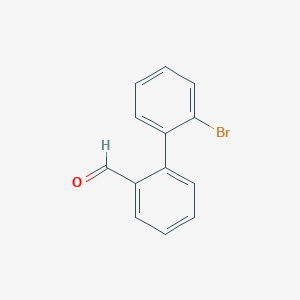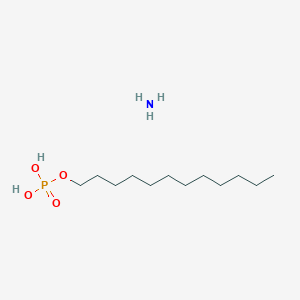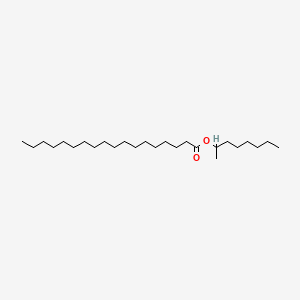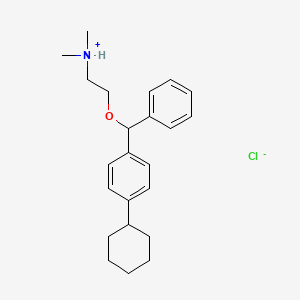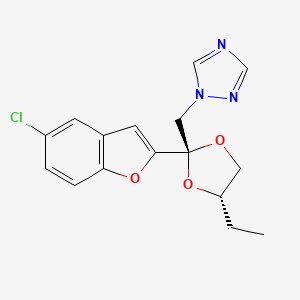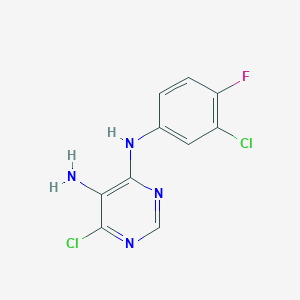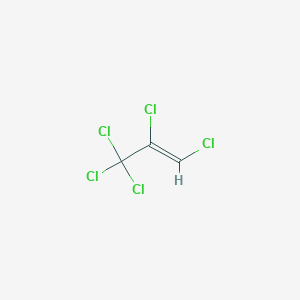
1,1,2,2,3,3-Pentachloropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,3-Pentachloroprop-1-ene is a chlorinated hydrocarbon with the molecular formula C3HCl5. It is known for its high chlorine content and is used in various chemical processes. The compound is characterized by its five chlorine atoms attached to a three-carbon chain, making it a highly reactive substance.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3,3-Pentachloroprop-1-ene can be synthesized through the chlorination of propene. The process involves the addition of chlorine to propene under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron chloride, at elevated temperatures. The reaction can be represented as follows: [ \text{C}_3\text{H}_6 + 5\text{Cl}_2 \rightarrow \text{C}_3\text{HCl}_5 + 5\text{HCl} ]
Industrial Production Methods: Industrial production of 1,2,3,3,3-pentachloroprop-1-ene involves continuous chlorination processes. The raw materials, such as propene and chlorine, are fed into a reactor where the chlorination occurs. The reaction mixture is then cooled, and the product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3,3-Pentachloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different chlorinated derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form corresponding addition products.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various chlorinated derivatives can be formed.
Addition Products: Addition of water or alcohols results in the formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1,2,3,3,3-Pentachloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of 1,2,3,3,3-pentachloroprop-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential toxic effects. The pathways involved include:
Alkylation: The compound can alkylate DNA and proteins, leading to cellular damage.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Comparison with Similar Compounds
1,2,3,3,3-Pentachloroprop-1-ene can be compared with other chlorinated hydrocarbons, such as:
1,1,2,3,3-Pentachloropropane: Similar in structure but differs in the position of chlorine atoms.
Tetrachloropropene: Contains four chlorine atoms and exhibits different reactivity.
Trichloropropene: Contains three chlorine atoms and is less reactive compared to pentachloroprop-1-ene
The uniqueness of 1,2,3,3,3-pentachloroprop-1-ene lies in its high chlorine content and reactivity, making it a valuable compound in various chemical processes.
Properties
Molecular Formula |
C3HCl5 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(Z)-1,2,3,3,3-pentachloroprop-1-ene |
InChI |
InChI=1S/C3HCl5/c4-1-2(5)3(6,7)8/h1H/b2-1- |
InChI Key |
JRIUOOQEOFUGNA-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\Cl |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


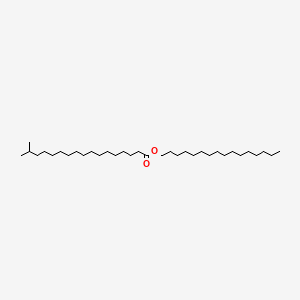

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)

